(2R,3S)-C75

Enantioselective Pharmacology Anorectic Agents CPT1 Inhibition

Researchers studying appetite regulation often encounter confounding cytotoxicity from racemic C75 or the (2S,3R) enantiomer, which inhibits FAS rather than CPT1. (2R,3S)-C75 resolves this by providing enantiomerically pure CPT1 inhibition with potent anorectic activity. • Selective CPT1 inhibition without FAS off-target effects-ensures anorexia-specific readouts • >90% food intake reduction at 15 mg/kg i.p. in rodent models • High-purity (≥98%) crystalline solid; stable at -20°C for consistent long-term experimental reproducibility

Molecular Formula C14H22O4
Molecular Weight 254.32 g/mol
CAS No. 191282-48-1
Cat. No. B1662914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-C75
CAS191282-48-1
Synonyms4-methylene-2-octyl-5-oxofuran-3-carboxylic acid
C75 cpd
trans-4-carboxy-5-octyl-3-methylenebutyrolactone
Molecular FormulaC14H22O4
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O
InChIInChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1
InChIKeyVCWLZDVWHQVAJU-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

(2R,3S)-C75: Selective FAS/CPT1 Inhibitor


(2R,3S)-C75 (also known as (+)-trans-C75) is the (+)-enantiomer of the synthetic fatty acid synthase (FAS) inhibitor C75 [1]. It is a 4-methylidene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid with the 2R,3S configuration [2]. This compound acts as an inhibitor of carnitine palmitoyltransferase 1 (CPT1) and produces anorectic effects, distinguishing it from its enantiomer (2S,3R)-C75 which primarily inhibits FAS and exhibits cytotoxicity [1]. C75 was developed as a more stable synthetic mimic of the natural product cerulenin and has been widely used to investigate the roles of FAS and CPT1 in obesity, cancer, and metabolic disorders [3].

CPT1-dependent anorexia pathway studies Enantioselective probe
Fatty acid oxidation research models FAS-independent mechanism
Cerulenin replacement for stability Synthetic stable analog

Why (2R,3S)-C75 Cannot Be Substituted


Generic substitution with racemic C75 or the (2S,3R) enantiomer is scientifically unsound because the two C75 enantiomers exhibit distinct, even opposing, pharmacological profiles [1]. While racemic C75 has been used in many studies, the biological activity is not simply additive; rather, the (+)-enantiomer ((2R,3S)-C75) acts as a potent anorectic agent via CPT1 inhibition, whereas the (-)-enantiomer ((2S,3R)-C75) inhibits FAS and is cytotoxic without affecting food intake [1]. Consequently, using the racemate in applications requiring pure anorectic activity introduces confounding cytotoxic and FAS-inhibitory effects, while using the wrong enantiomer may yield no anorectic response. For procurement decisions, selecting the stereochemically defined (2R,3S)-C75 ensures experimental outcomes are driven by the intended mechanism (CPT1 inhibition and anorexia) rather than by off-target activities of the enantiomeric impurity [1].

Racemate Equimolar (2S,3R)-C75 introduces FAS inhibition and cytotoxicity, confounding CPT1-specific anorexia endpoints.
Opposite enantiomer (2S,3R)-C75 lacks anorectic response and inhibits FAS with cytotoxic effects; not a substitute for CPT1 pathway studies.
Cerulenin Natural product cerulenin is chemically unstable; its batch-to-batch variability may shift experimental reproducibility.

Comparative Evidence for (2R,3S)-C75


Anorectic CPT1 Inhibition vs. Cytotoxic FAS Inhibition

In a direct head-to-head comparison of the two C75 enantiomers, (+)-C75 ((2R,3S)-C75) was found to inhibit carnitine palmitoyltransferase 1 (CPT1) and produce anorexia upon administration, whereas (-)-C75 ((2S,3R)-C75) inhibited fatty acid synthase (FAS) activity in vitro and exerted cytotoxic effects on tumor cell lines without affecting food consumption [1]. This stereoselective divergence means that for studies focused on appetite suppression and metabolic regulation, (2R,3S)-C75 is the required enantiomer; using the racemate or the (-)-enantiomer introduces unwanted FAS inhibition and cytotoxicity that can confound results [1].

Enantiomer pharmacology
Head-to-head
(2R,3S)-C75: CPT1 inhibition & anorexia
(2S,3R)-C75: FAS inhibition & cytotoxicity
Enantiomer-attribution review; stereochemistry dictates mechanism
In vitro FAS assay and rodent models
Enantioselective Pharmacology Anorectic Agents CPT1 Inhibition

In Vivo Anorectic Efficacy

In vivo studies with racemic C75 (which contains equimolar (2R,3S)-C75) demonstrate profound anorectic effects. Intraperitoneal injection of 15 mg/kg C75 reduced food intake by more than 90% over the first 24 hours in mice [1]. Importantly, the anorectic activity of racemic C75 is attributed entirely to the (+)-enantiomer, as (-)-C75 does not affect food consumption [2]. Therefore, the potency observed with the racemate is driven solely by (2R,3S)-C75, making it the active principle for appetite suppression studies.

In vivo food intake
Reported
>90% reduction in 24-h intake (racemic C75 15 mg/kg i.p.)
Model-response context; attributed to (2R,3S) enantiomer
Mice, intraperitoneal; racemate endpoint
Anorectic Efficacy In Vivo Pharmacology Metabolic Research

Stability Advantage Over Natural Cerulenin

Cerulenin, a natural product FAS inhibitor, suffers from chemical instability that limits its experimental utility [1]. C75 was specifically developed as a more stable synthetic mimic . While cerulenin is described as chemically unstable [1], C75 maintains its integrity under standard laboratory storage conditions and can be stored as a solid at +4°C for long-term use . This enhanced stability makes (2R,3S)-C75 a more reliable reagent for both in vitro and in vivo studies, reducing batch-to-batch variability and experimental failure due to compound degradation.

Stability vs cerulenin
Class-level
C75: stable synthetic mimic; solid at +4°C
Cerulenin: chemically unstable
Reported stability ranking; may support reproducibility
Storage as solid; qualitative comparison
Chemical Stability Synthetic Mimic Cerulenin Alternative

High Enantiomeric Purity

The (2R,3S)-(+)-C75 enantiomer can be obtained with high stereochemical purity using enzymatic resolution. Acylase I from Aspergillus achieves enantioselective hydrolysis of methyl ester of (±)-C75 to afford (2R,3S)-(+)-C75 with 96% enantiomeric excess (e.e.) [1]. Commercial suppliers offer (2R,3S)-C75 with purity >98% as determined by HPLC . This high level of stereochemical integrity ensures that experiments using (2R,3S)-C75 are not confounded by the presence of the (2S,3R) enantiomer, which has opposing biological activities [2].

Enantiomeric purity
Supporting evidence
96% e.e. (enzymatic resolution); >98% HPLC purity
Stereochemical-control context; essential for clean CPT1 readouts
Lot attribute to verify
Enantiomeric Purity Chiral Resolution Procurement Quality

(2R,3S)-C75: Application Scenarios


Central Appetite and Body Weight Regulation

Due to its selective inhibition of CPT1 and potent anorectic effect without concomitant FAS inhibition [1], (2R,3S)-C75 is the ideal tool for dissecting the central mechanisms of appetite control and energy homeostasis. Researchers can use this compound to induce hypophagia in rodent models (achieving >90% food intake reduction at 15 mg/kg i.p. [2]) while avoiding confounding cytotoxicity associated with the (-)-enantiomer or racemate [1].

Dissecting CPT1 and FAS Pathways

In studies where the objective is to isolate CPT1-dependent metabolic effects from those mediated by FAS inhibition, (2R,3S)-C75 provides a clean pharmacological probe. Its enantiomer, (2S,3R)-C75, serves as a complementary tool for FAS inhibition studies [1]. The availability of high-purity (>98%) (2R,3S)-C75 ensures that experimental outcomes are not confounded by enantiomeric cross-contamination.

Cerulenin Replacement for Stable Research

Cerulenin's chemical instability limits its use in long-term experiments and in vivo studies [3]. (2R,3S)-C75, as a stable synthetic mimic , offers a reliable alternative for researchers investigating fatty acid metabolism, CPT1 function, and related pathways. Its solid-state stability at +4°C reduces experimental variability and ensures consistent compound activity across studies.

Application
Selection Property
Validation Focus
Appetite regulation pathway studies
Enantiomer-specific CPT1 inhibition
Anorectic response in rodent models; no FAS cross-inhibition
CPT1 vs FAS pathway dissociation
Stereochemical control
Verify absence of (2S,3R) contaminant by chiral HPLC
Fatty acid metabolism research
Stable synthetic probe
Consistent lot activity; replace chemically unstable cerulenin

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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